Ret-IN-16

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

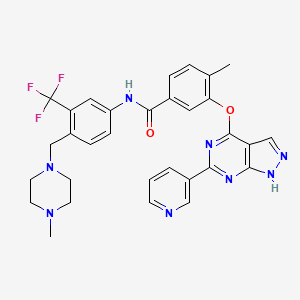

C31H29F3N8O2 |

|---|---|

Molecular Weight |

602.6 g/mol |

IUPAC Name |

4-methyl-N-[4-[(4-methylpiperazin-1-yl)methyl]-3-(trifluoromethyl)phenyl]-3-[(6-pyridin-3-yl-1H-pyrazolo[5,4-d]pyrimidin-4-yl)oxy]benzamide |

InChI |

InChI=1S/C31H29F3N8O2/c1-19-5-6-20(14-26(19)44-30-24-17-36-40-28(24)38-27(39-30)21-4-3-9-35-16-21)29(43)37-23-8-7-22(25(15-23)31(32,33)34)18-42-12-10-41(2)11-13-42/h3-9,14-17H,10-13,18H2,1-2H3,(H,37,43)(H,36,38,39,40) |

InChI Key |

JCCUAVDBGXASEC-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)NC2=CC(=C(C=C2)CN3CCN(CC3)C)C(F)(F)F)OC4=NC(=NC5=C4C=NN5)C6=CN=CC=C6 |

Origin of Product |

United States |

Foundational & Exploratory

Ret-IN-16: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ret-IN-16 is a potent and selective inhibitor of the Rearranged during Transfection (RET) receptor tyrosine kinase. Dysregulation of RET signaling, through mutations or chromosomal rearrangements, is a known driver in various human cancers, including non-small cell lung cancer and multiple thyroid carcinomas. This compound has demonstrated significant efficacy in both biochemical and cellular assays, as well as in in-vivo models, by effectively targeting wild-type, mutant, and fusion-product forms of the RET kinase. This document provides a comprehensive technical overview of the mechanism of action of this compound, including its inhibitory activity, effects on downstream signaling, and detailed experimental protocols relevant to its characterization.

Core Inhibitory Activity of this compound

This compound exhibits potent inhibitory activity against a panel of RET kinase variants, demonstrating its potential for broad therapeutic application in RET-driven malignancies. The primary mechanism of action is the direct inhibition of the kinase's catalytic activity, preventing the autophosphorylation of the RET protein and the subsequent activation of downstream signaling cascades.

Biochemical Potency

The inhibitory potency of this compound has been quantified using in vitro kinase assays, with the half-maximal inhibitory concentration (IC50) determined for wild-type RET, clinically relevant mutants, and common fusion proteins.

| Target Enzyme | IC50 (nM) |

| RET (Wild-Type) | 3.98[1] |

| RET (M918T) | 8.42[1] |

| RET (V804L) | 15.05[1] |

| RET (V804M) | 7.86[1] |

| RET-CCDC6 | 5.43[1] |

| RET-KIF5B | 8.86[1] |

Cellular Activity

In cellular contexts, this compound demonstrates potent anti-proliferative effects in engineered cell lines dependent on RET fusion proteins for their growth and survival. The half-maximal growth inhibition (GI50) has been determined in Ba/F3 cell lines, which are dependent on the expressed RET fusion oncogene.

| Cell Line | GI50 (nM) |

| CCDC6-RET-Ba/F3 | 9[1] |

| KIF5B-RET-Ba/F3 | 17[1] |

Signaling Pathways and Mechanism of Action

The RET receptor tyrosine kinase, upon activation, initiates a cascade of intracellular signaling events that are crucial for cell growth, survival, and differentiation. This compound acts by blocking the initial step of this cascade – the autophosphorylation of the RET kinase domain.

RET Signaling Pathway

The binding of a ligand, such as Glial cell line-Derived Neurotrophic Factor (GDNF), to its co-receptor GFRα, induces dimerization of the RET receptor. This dimerization facilitates the trans-autophosphorylation of specific tyrosine residues within the intracellular kinase domain of RET. These phosphorylated tyrosines then serve as docking sites for various adaptor proteins and enzymes, leading to the activation of multiple downstream signaling pathways, including the RAS/MAPK and PI3K/AKT pathways, which are critical for promoting cell proliferation and survival.

References

Ret-IN-16: A Technical Guide to its Discovery and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ret-IN-16 is a potent and selective covalent inhibitor of the Rearranged during Transfection (RET) receptor tyrosine kinase. Oncogenic alterations in the RET gene, including point mutations and chromosomal rearrangements, are known drivers in various cancers, most notably non-small cell lung cancer (NSCLC) and medullary thyroid carcinoma (MTC). This compound has demonstrated significant anti-tumor effects by irreversibly binding to and inhibiting the kinase activity of both wild-type and mutated forms of RET, thereby blocking downstream signaling pathways crucial for cancer cell proliferation and survival. This document provides a comprehensive overview of the discovery, synthesis, and biological characterization of this compound, intended for professionals in the fields of oncology research and drug development.

Introduction to RET and its Role in Cancer

The RET proto-oncogene encodes a receptor tyrosine kinase that plays a vital role in the normal development of several tissues, including the nervous and urogenital systems. Ligand-induced dimerization of the RET receptor triggers its intrinsic kinase activity, leading to autophosphorylation and the subsequent activation of multiple downstream signaling cascades. These pathways, including the RAS/MAPK and PI3K/AKT pathways, are essential for regulating cell growth, survival, differentiation, and migration.

In certain cancers, genetic alterations lead to constitutive, ligand-independent activation of the RET kinase. These alterations can be activating point mutations or gene fusions that result in the expression of a chimeric protein with a permanently active kinase domain. This uncontrolled signaling drives tumorigenesis and makes the RET kinase an attractive target for therapeutic intervention. While early multi-kinase inhibitors showed some efficacy, their off-target effects limited their clinical utility. This led to the development of highly selective RET inhibitors, such as this compound, which offer improved potency and a better safety profile.

Discovery of this compound

The discovery of this compound was the result of a targeted drug discovery campaign aimed at identifying a potent and selective covalent inhibitor of the RET kinase. The design strategy focused on a pyrazolopyrimidine scaffold, a common core structure in many kinase inhibitors due to its ability to mimic the adenine ring of ATP and bind to the kinase hinge region. To achieve covalent inhibition, an electrophilic "warhead," such as an acrylamide group, was incorporated into the molecule. This warhead is designed to form an irreversible covalent bond with a non-catalytic cysteine residue within the ATP-binding pocket of the RET kinase, leading to sustained inhibition.

High-throughput screening of a library of pyrazolopyrimidine derivatives identified initial hits with promising activity against RET. Subsequent structure-activity relationship (SAR) studies focused on optimizing the potency, selectivity, and pharmacokinetic properties of the lead compounds. This iterative process of chemical synthesis and biological testing led to the identification of this compound as a candidate with a superior profile.

Synthesis of this compound (Representative)

While the precise, proprietary synthesis of this compound is not publicly available, a representative synthetic route for a potent pyrazolopyrimidine-based covalent RET inhibitor is outlined below. This synthesis is based on established organometallic cross-coupling reactions and standard functional group manipulations commonly used in medicinal chemistry.

Scheme 1: Representative Synthesis of a Pyrazolopyrimidine-based Covalent RET Inhibitor

-

Synthesis of the Pyrazolopyrimidine Core: This is typically achieved through a condensation reaction between a substituted pyrazole and a pyrimidine precursor. For example, a 4-chloro-7H-pyrrolo[2,3-d]pyrimidine could be reacted with a protected hydrazine to form the pyrazolopyrimidine core.

-

Introduction of the Hinge-Binding Moiety: A key aromatic or heteroaromatic group is installed, often at the 4-position of the pyrazolopyrimidine core. This is commonly achieved via a Suzuki or Stille cross-coupling reaction with an appropriately functionalized boronic acid or stannane.

-

Elaboration of the Covalent Warhead: The final step involves the introduction of the acrylamide warhead. This is typically done by first installing a linker with a protected amine. Deprotection of the amine followed by acylation with acryloyl chloride or a similar reagent yields the final covalent inhibitor.

Biological Activity and Data

This compound has demonstrated potent inhibitory activity against wild-type RET, various RET mutants, and RET fusion proteins. The following tables summarize the key quantitative data from in vitro and in vivo studies.

Table 1: In Vitro Inhibitory Activity of this compound

| Target | IC50 (nM) |

| RET (Wild-Type) | 3.98 |

| RET (M918T mutant) | 8.42 |

| RET (V804L mutant) | 15.05 |

| RET (V804M mutant) | 7.86 |

| KIF5B-RET fusion | 8.86 |

| CCDC6-RET fusion | 5.43 |

Table 2: Cellular Activity of this compound

| Cell Line | Target | GI50 (nM) |

| KIF5B-RET-Ba/F3 | KIF5B-RET fusion | 17 |

| CCDC6-RET-Ba/F3 | CCDC6-RET fusion | 9 |

Table 3: Pharmacokinetic Properties of this compound in Rats

| Parameter | Value (at 1 mg/kg IV) | Value (at 10 mg/kg PO) |

| T1/2 | 4.28 ± 0.43 h | - |

| Cmax | - | 194 ± 47 ng/mL |

| AUC(0-t) | 6959 ± 762 ng·h/mL | 2112 ± 117 ng·h/mL |

Signaling Pathway and Experimental Workflows

RET Signaling Pathway

The following diagram illustrates the canonical RET signaling pathway and the point of inhibition by this compound.

Caption: The RET signaling pathway is activated by ligand binding, leading to receptor dimerization and autophosphorylation, which in turn activates downstream pro-survival and proliferative pathways such as the RAS/MAPK and PI3K/AKT cascades. This compound covalently inhibits the activated RET kinase, blocking these downstream signals.

Experimental Workflow for Covalent Inhibitor Characterization

The following diagram outlines a typical workflow for the discovery and characterization of a covalent kinase inhibitor like this compound.

Caption: A typical workflow for discovering a covalent inhibitor like this compound involves high-throughput screening, hit identification, and lead optimization through SAR studies. The lead candidate then undergoes extensive in vitro and in vivo characterization to confirm its potency, selectivity, mechanism of action, and efficacy.

Experimental Protocols

RET Kinase Activity Assay (LanthaScreen™ Eu Kinase Binding Assay - Representative Protocol)

This assay measures the ability of a test compound to displace a fluorescently labeled ATP-competitive tracer from the RET kinase active site.

Materials:

-

Recombinant human RET kinase

-

LanthaScreen™ Eu-anti-GST Antibody

-

Alexa Fluor™ 647-labeled ATP-competitive kinase tracer

-

Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

-

Test compound (this compound) serially diluted in DMSO

-

384-well microplate

Procedure:

-

Prepare a 3X solution of the test compound in kinase buffer.

-

Prepare a 3X solution of the RET kinase and Eu-anti-GST antibody mixture in kinase buffer.

-

Prepare a 3X solution of the Alexa Fluor™ 647-labeled tracer in kinase buffer.

-

In a 384-well plate, add 5 µL of the 3X test compound solution to each well.

-

Add 5 µL of the 3X kinase/antibody mixture to each well.

-

Add 5 µL of the 3X tracer solution to each well to initiate the reaction.

-

Incubate the plate at room temperature for 60 minutes, protected from light.

-

Read the plate on a fluorescence plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET). Excite at 340 nm and measure emission at 615 nm (Europium) and 665 nm (Alexa Fluor™ 647).

-

Calculate the emission ratio (665 nm / 615 nm).

-

Plot the emission ratio against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cell Proliferation Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

Materials:

-

Ba/F3 cells engineered to express a RET fusion protein (e.g., KIF5B-RET)

-

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

Test compound (this compound) serially diluted in DMSO

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

96-well cell culture plate

Procedure:

-

Seed the Ba/F3-RET fusion cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

-

Incubate the cells for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

-

Add 100 µL of medium containing serial dilutions of this compound to the wells. Include a vehicle control (DMSO).

-

Incubate the cells for an additional 72 hours.

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Aspirate the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell growth inhibition relative to the vehicle control.

-

Plot the percentage of inhibition against the logarithm of the test compound concentration and fit the data to determine the GI50 (concentration for 50% growth inhibition).

In Vivo Tumor Xenograft Study

This study evaluates the anti-tumor efficacy of this compound in a mouse model.

Materials:

-

Immunocompromised mice (e.g., athymic nude mice)

-

Ba/F3-RET fusion cells

-

Matrigel

-

Test compound (this compound) formulated for oral or intravenous administration

-

Vehicle control

Procedure:

-

Subcutaneously implant Ba/F3-RET fusion cells mixed with Matrigel into the flank of the mice.

-

Monitor tumor growth until the tumors reach a palpable size (e.g., 100-200 mm³).

-

Randomize the mice into treatment and control groups.

-

Administer this compound or vehicle control to the mice daily via the appropriate route (e.g., oral gavage).

-

Measure tumor volume and body weight regularly (e.g., twice a week).

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Western blot for p-RET).

-

Plot the mean tumor volume over time for each group to assess the anti-tumor efficacy.

Conclusion

This compound is a promising, potent, and selective covalent inhibitor of the RET receptor tyrosine kinase. Its mechanism of action, involving irreversible binding to the kinase, offers the potential for durable target inhibition and significant anti-tumor activity in cancers driven by oncogenic RET alterations. The data presented in this guide highlight its favorable in vitro and in vivo profile. Further preclinical and clinical development will be necessary to fully elucidate its therapeutic potential. This document serves as a foundational resource for researchers and drug development professionals working on targeted therapies for RET-driven malignancies.

An In-Depth Technical Guide to Ret-IN-16: A Potent and Selective RET Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ret-IN-16 is a highly potent and selective inhibitor of the Rearranged during Transfection (RET) receptor tyrosine kinase. Identified as 4-methyl-N-(4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)-3-((6-(pyridin-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)oxy)benzamide, this compound has demonstrated significant activity against wild-type RET, various RET mutants, and RET fusion proteins, which are implicated in the pathogenesis of several cancers, including non-small cell lung cancer and thyroid carcinoma. This document provides a comprehensive overview of the chemical structure, properties, and biological activity of this compound, including detailed experimental protocols for key assays and visualizations of relevant biological pathways and experimental workflows.

Chemical Structure and Properties

This compound, also referred to as compound 9x in its discovery publication, is a complex heterocyclic molecule with the systematic IUPAC name 4-methyl-N-(4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)-3-((6-(pyridin-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)oxy)benzamide[1]. Its chemical and physical properties are summarized in the table below.

| Property | Value | Reference |

| IUPAC Name | 4-methyl-N-(4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)-3-((6-(pyridin-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)oxy)benzamide | [1] |

| CAS Number | 2259657-48-0 | |

| Molecular Formula | C32H32F3N9O | [2] |

| Molecular Weight | 615.65 g/mol | [2] |

| Predicted XLogP3 | 4.4 | [2] |

| Predicted Hydrogen Bond Donors | 2 | [2] |

| Predicted Hydrogen Bond Acceptors | 9 | [2] |

| Predicted Rotatable Bond Count | 8 | [2] |

Note: Some physicochemical properties are predicted based on the chemical structure and may vary from experimentally determined values.

Biological Activity

This compound is a potent inhibitor of RET kinase, demonstrating nanomolar efficacy against both wild-type and various mutant forms of the enzyme, including the gatekeeper mutants V804L and V804M which confer resistance to some other RET inhibitors. Its biological activity has been characterized through in vitro kinase assays and cellular proliferation assays.

In Vitro Kinase Inhibition

The inhibitory activity of this compound was assessed against a panel of RET kinase variants. The half-maximal inhibitory concentration (IC50) values are presented below.

| Target | IC50 (nM) | Reference |

| RET (Wild-Type) | 3.98 | |

| RET (M918T) | 8.42 | |

| RET (V804L) | 15.05 | |

| RET (V804M) | 7.86 | |

| RET-CCDC6 | 5.43 | |

| RET-KIF5B | 8.86 |

Cellular Antiproliferative Activity

The antiproliferative effects of this compound were evaluated in Ba/F3 cells engineered to express various RET fusion proteins. The half-maximal growth inhibition (GI50) values are summarized in the following table.

| Cell Line (Expressing) | GI50 (nM) | Reference |

| Ba/F3 (CCDC6-RET) | 9 | [1] |

| Ba/F3 (KIF5B-RET) | 17 | [1] |

Signaling Pathways and Experimental Workflows

RET Signaling Pathway Inhibition

The RET receptor tyrosine kinase plays a crucial role in cell growth, survival, and differentiation. Ligand binding to the RET receptor induces its dimerization and autophosphorylation, initiating downstream signaling cascades, primarily the RAS/MAPK and PI3K/AKT pathways. This compound acts as an ATP-competitive inhibitor, blocking the kinase activity of RET and thereby inhibiting these downstream pathways.

Caption: Inhibition of the RET signaling pathway by this compound.

Experimental Workflow for In Vitro Kinase Assay

The following diagram illustrates the general workflow for determining the in vitro inhibitory activity of this compound against RET kinase.

Caption: General workflow for the in vitro RET kinase inhibition assay.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the evaluation of this compound. These protocols are based on the procedures described in the primary literature[1].

In Vitro RET Kinase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against wild-type and mutant RET kinases.

Materials:

-

Recombinant human RET kinase (wild-type and mutants)

-

Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

-

ATP

-

Kinase substrate (e.g., a generic tyrosine kinase substrate peptide)

-

This compound (dissolved in DMSO)

-

Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

-

384-well assay plates

Procedure:

-

Prepare serial dilutions of this compound in DMSO. Further dilute the compound solutions in kinase buffer.

-

Add a solution of the respective RET kinase enzyme to the wells of a 384-well plate.

-

Add the diluted this compound solutions to the wells containing the enzyme.

-

Incubate the plate at room temperature for a defined period (e.g., 10-20 minutes) to allow for compound binding to the kinase.

-

Initiate the kinase reaction by adding a mixture of ATP and the kinase substrate to each well. The final ATP concentration should be at or near the Km for the enzyme.

-

Incubate the reaction at room temperature for a specified time (e.g., 60 minutes).

-

Stop the kinase reaction and measure the amount of ADP produced using a detection reagent according to the manufacturer's protocol. The signal is typically a luminescent or fluorescent readout.

-

Calculate the percent inhibition for each concentration of this compound relative to a DMSO control (0% inhibition) and a no-enzyme control (100% inhibition).

-

Determine the IC50 values by fitting the concentration-response data to a four-parameter logistic equation using appropriate software.

Ba/F3 Cell Proliferation Assay

Objective: To determine the half-maximal growth inhibition (GI50) of this compound on Ba/F3 cells expressing RET fusion proteins.

Materials:

-

Ba/F3 cells stably expressing a RET fusion protein (e.g., CCDC6-RET or KIF5B-RET)

-

Complete growth medium (e.g., RPMI-1640 supplemented with 10% fetal bovine serum and antibiotics)

-

This compound (dissolved in DMSO)

-

Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)

-

96-well cell culture plates

Procedure:

-

Seed the Ba/F3-RET fusion cells in 96-well plates at a predetermined density (e.g., 5,000 cells/well) in complete growth medium. Note: These cells are grown in the absence of IL-3 as their proliferation is driven by the constitutively active RET fusion protein.

-

Prepare serial dilutions of this compound in the complete growth medium.

-

Add the diluted this compound solutions to the appropriate wells. Include a DMSO vehicle control.

-

Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.

-

After the incubation period, allow the plates to equilibrate to room temperature.

-

Add the cell viability reagent to each well according to the manufacturer's instructions. This reagent typically lyses the cells and generates a luminescent signal proportional to the amount of ATP present, which is an indicator of the number of viable cells.

-

Measure the luminescence using a plate reader.

-

Calculate the percent growth inhibition for each concentration of this compound relative to the DMSO control.

-

Determine the GI50 values by fitting the concentration-response data to a sigmoidal dose-response curve using appropriate software.

Conclusion

This compound is a potent and selective RET inhibitor with significant potential for the treatment of cancers driven by RET alterations. Its ability to inhibit clinically relevant RET mutants, including the challenging gatekeeper mutations, makes it a promising candidate for further preclinical and clinical development. The data and protocols presented in this guide provide a comprehensive resource for researchers in the field of oncology and drug discovery who are interested in the study and application of this novel therapeutic agent.

References

- 1. Discovery of 4-methyl-N-(4-((4-methylpiperazin- 1-yl)methyl)-3-(trifluoromethyl)phenyl)-3-((6-(pyridin-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-oxy)benzamide as a potent inhibitor of RET and its gatekeeper mutant - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 4-methyl-~{N}-[4-[(4-methylpiperazin-1-yl)methyl]-3-(trifluoromethyl)phenyl]-3-[(1-methyl-6-pyridin-3-yl-pyrazolo[3,4-d]pyrimidin-4-yl)amino]benzamide | C32H32F3N9O | CID 146621676 - PubChem [pubchem.ncbi.nlm.nih.gov]

Ret-IN-16: A Technical Guide to its Biological Activity and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the biological activity of Ret-IN-16, a potent and selective inhibitor of the Rearranged during Transfection (RET) receptor tyrosine kinase. The information presented herein is intended for professionals in the fields of oncology research, medicinal chemistry, and drug development.

Mechanism of Action

The RET proto-oncogene encodes a receptor tyrosine kinase that plays a crucial role in cell proliferation, survival, differentiation, and migration.[1][2] Under normal physiological conditions, RET is activated upon the binding of a glial cell line-derived neurotrophic factor (GDNF) family ligand (GFL) and a GDNF family receptor-α (GFRα) co-receptor.[3][4] This binding event induces RET dimerization and subsequent autophosphorylation of specific tyrosine residues in its cytoplasmic tail.[3]

These phosphotyrosine sites serve as docking platforms for various adaptor proteins and enzymes, initiating several downstream intracellular signaling cascades, including the RAS/MAPK, PI3K/AKT, and PLCγ pathways, which are critical for promoting cell growth and survival.[3][5] Oncogenic alterations, such as point mutations or chromosomal rearrangements leading to gene fusions (e.g., CCDC6-RET, KIF5B-RET), result in ligand-independent constitutive activation of the RET kinase, driving tumorigenesis in various cancers, including non-small cell lung cancer (NSCLC) and thyroid carcinomas.[1][3][6]

This compound exerts its therapeutic effect by acting as a selective ATP-competitive inhibitor of the RET kinase. By binding to the ATP-binding pocket of the RET kinase domain, this compound directly blocks its autophosphorylation.[7] This inhibition prevents the activation of downstream signaling molecules, such as the adapter protein SHC, thereby suppressing the oncogenic signals that drive cell proliferation and tumor growth.[7]

Figure 1: RET Signaling Pathway and Point of Inhibition by this compound.

Quantitative Biological Activity

The biological activity of this compound has been characterized through in vitro enzymatic assays, cell-based proliferation assays, and in vivo tumor models. The following tables summarize the key quantitative data.

This compound demonstrates potent inhibitory activity against wild-type RET, clinically relevant RET mutants, and common RET fusions.

| Target Kinase | IC₅₀ (nM) |

| RET (WT) | 3.98 |

| RET (M918T) | 8.42 |

| RET (V804L) | 15.05 |

| RET (V804M) | 7.86 |

| RET-CCDC6 | 5.43 |

| RET-KIF5B | 8.86 |

| Data sourced from MedChemExpress.[7] |

The compound effectively inhibits the growth of cancer cell lines driven by RET fusions.

| Cell Line | Genetic Driver | GI₅₀ (nM) | Assay Duration |

| CCDC6-RET-Ba/F3 | CCDC6-RET | 9 | 48 hours |

| KIF5B-RET-Ba/F3 | KIF5B-RET | 17 | 48 hours |

| Data sourced from MedChemExpress.[7] |

Furthermore, this compound selectively suppresses the proliferation of LC-2/ad NSCLC cells, which harbor a CCDC6-RET fusion, while showing significantly less potency against RET-negative cancer cells.[7] In cellular assays, treatment with this compound markedly blocks the autophosphorylation of RET and the subsequent phosphorylation of SHC in a dose-dependent manner in KIF5B-RET and KIF5B-RETV804M Ba/F3 cells.[7]

In xenograft models using KIF5B-RET and KIF5B-RETV804M expressing cells, intravenous administration of this compound suppressed tumor growth in a dose-dependent manner.[7] Treatment also led to a significant reduction in the phosphorylation of RET and SHC within tumor tissues and induced apoptosis.[7]

Pharmacokinetic parameters were assessed in male Sprague-Dawley rats.

| Administration Route | Dose (mg/kg) | Cₘₐₓ (ng/mL) | T½ (h) | AUC₀₋ₜ (ng·h/mL) |

| Intravenous (IV) | 1 | - | 4.28 ± 0.43 | 6959 ± 762 |

| Oral (PO) | 10 | 194 ± 47 | - | 2112 ± 117 |

| Data sourced from MedChemExpress.[7] |

Experimental Protocols

The following sections describe generalized methodologies for the key experiments used to characterize the biological activity of this compound.

This assay determines the concentration of the inhibitor required to reduce the activity of the target kinase by 50% (IC₅₀).

Figure 2: Generalized workflow for an in vitro kinase inhibition assay.

-

Reagent Preparation: Recombinant human RET kinase, a suitable substrate (e.g., a generic tyrosine-containing peptide), ATP, and kinase reaction buffer are prepared.

-

Compound Dilution: this compound is serially diluted in DMSO and then further diluted in the assay buffer to achieve a range of final concentrations.

-

Assay Plate Setup: The kinase, substrate, and diluted inhibitor are added to the wells of a microtiter plate.

-

Reaction Initiation: The kinase reaction is initiated by the addition of ATP.

-

Incubation: The plate is incubated at a controlled temperature (e.g., room temperature or 30°C) for a defined period (e.g., 60 minutes) to allow for substrate phosphorylation.

-

Detection: A detection reagent is added to stop the reaction and quantify the amount of phosphorylated substrate. This can be achieved using various technologies, such as HTRF®, LanthaScreen™, or an ELISA-based format with a phospho-specific antibody.

-

Data Acquisition: The signal (e.g., fluorescence, luminescence) is read using a plate reader.

-

Data Analysis: The raw data is converted to percent inhibition relative to controls (0% inhibition for DMSO-only wells, 100% inhibition for no-enzyme wells). The IC₅₀ value is determined by fitting the concentration-response data to a four-parameter logistic curve.

This workflow assesses the effect of the compound on cell viability (to determine GI₅₀) and on the phosphorylation status of target proteins within the cell.

Figure 3: Workflow for cellular activity and target engagement assays.

-

Cell Culture: RET-dependent cancer cells (e.g., KIF5B-RET Ba/F3) are cultured under standard conditions and seeded into multi-well plates.

-

Compound Treatment: Cells are treated with a range of concentrations of this compound or a vehicle control (DMSO).

-

Incubation:

-

For proliferation assays (GI₅₀) , cells are typically incubated for 48-72 hours.

-

For phosphorylation analysis , a shorter incubation period (e.g., 4 hours) is used to capture acute effects on signaling.

-

-

Cell Viability Measurement:

-

A viability reagent (e.g., MTS or resazurin) is added to the wells.

-

After a short incubation, the absorbance or fluorescence is measured.

-

The GI₅₀ (concentration for 50% growth inhibition) is calculated from the dose-response curve.

-

-

Western Blotting:

-

Cells are washed and lysed in a buffer containing protease and phosphatase inhibitors.

-

Protein concentration is determined using a BCA or Bradford assay.

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF or nitrocellulose membrane.

-

The membrane is blocked and then incubated with primary antibodies specific for phosphorylated RET (p-RET), total RET, phosphorylated SHC (p-SHC), and a loading control (e.g., GAPDH or β-actin).

-

The membrane is then incubated with corresponding secondary antibodies conjugated to HRP or a fluorescent dye.

-

The signal is detected using an appropriate substrate (for HRP) and imaging system. Band intensities are quantified to assess the change in protein phosphorylation.

-

Conclusion

This compound is a potent and selective inhibitor of wild-type, mutant, and fusion forms of the RET kinase. It effectively blocks RET autophosphorylation, leading to the inhibition of downstream oncogenic signaling and the suppression of cell proliferation in RET-driven cancer models. In vivo, this compound demonstrates dose-dependent tumor growth inhibition and target engagement. Its robust preclinical profile highlights its potential as a therapeutic agent for the treatment of RET-altered malignancies.

References

- 1. Identification of selective inhibitors of RET and comparison with current clinical candidates through development and validation of a robust screening cascade - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Identification of selective inhibitors of RET and comparison with current clinical candidates through development and validation of a robust screening cascade - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. RET signaling pathway and RET inhibitors in human cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. biomarker.onclive.com [biomarker.onclive.com]

- 5. RET signaling pathway and RET inhibitors in human cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Structural and dynamic determinants for highly selective RET kinase inhibition reveal cryptic druggability - PMC [pmc.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

Ret-IN-16: A Comprehensive Technical Guide on a Selective RET Kinase Inhibitor

Disclaimer: Extensive searches of scientific literature and patent databases did not yield specific information for a compound designated "Ret-IN-16." This suggests that "this compound" may be an internal development code not yet publicly disclosed, a hypothetical compound, or a misnomer. Therefore, this guide provides a comprehensive overview of the principles and methodologies relevant to the preclinical and clinical development of selective RET kinase inhibitors, using publicly available data for representative compounds in this class as illustrative examples.

Introduction

The Rearranged during Transfection (RET) receptor tyrosine kinase is a critical signaling protein involved in the normal development of several tissues, including the nervous and genitourinary systems.[1] Genetic alterations in the RET gene, such as point mutations and chromosomal rearrangements, can lead to its constitutive activation, driving the growth and proliferation of various cancers.[2][3] These oncogenic alterations are most prevalent in medullary thyroid carcinoma (MTC) and non-small cell lung cancer (NSCLC), but have also been identified in a range of other solid tumors.[1][4]

The development of selective RET inhibitors has marked a significant advancement in precision oncology, offering a targeted therapeutic approach for patients with RET-driven cancers.[5][6] Unlike multi-kinase inhibitors (MKIs) that target RET along with other kinases, selective RET inhibitors are designed for high potency and specificity, which can translate to improved efficacy and a more manageable safety profile.[2][5] This guide details the preclinical and clinical evaluation of selective RET inhibitors, covering their mechanism of action, key experimental protocols, and data presentation.

Mechanism of Action: Targeting the RET Signaling Pathway

The RET receptor is activated upon binding of a glial cell line-derived neurotrophic factor (GDNF) family ligand and a GFRα co-receptor.[3][7] This leads to RET dimerization, autophosphorylation of tyrosine residues in its intracellular domain, and subsequent activation of downstream signaling pathways, primarily the RAS/MAPK and PI3K/AKT pathways, which promote cell proliferation, survival, and migration.[3][7]

Oncogenic RET alterations, such as fusions (e.g., KIF5B-RET, CCDC6-RET) and activating mutations (e.g., M918T), result in ligand-independent dimerization and constitutive kinase activity, leading to uncontrolled cell growth.[3][7] Selective RET inhibitors are small molecules that typically bind to the ATP-binding pocket of the RET kinase domain, preventing its phosphorylation and the subsequent activation of downstream signaling cascades.[2]

Below is a diagram illustrating the canonical RET signaling pathway and the point of intervention for selective RET inhibitors.

Preclinical Evaluation of Selective RET Inhibitors

The preclinical assessment of a novel selective RET inhibitor involves a series of in vitro and in vivo studies to determine its potency, selectivity, and anti-tumor activity.

The inhibitory activity of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the activity of a specific enzyme or the proliferation of a cell line by 50%.

Table 1: Illustrative In Vitro Inhibitory Activity of a Selective RET Inhibitor

| Target | Assay Type | IC50 (nM) |

| Wild-Type RET | Biochemical Assay | 1.29 |

| RET V804M (Gatekeeper Mutant) | Biochemical Assay | 1.97 |

| RET M918T (Activating Mutant) | Biochemical Assay | 0.99 |

| KIF5B-RET Fusion | Cell-based Assay | 19 |

| VEGFR2 (Off-target Kinase) | Biochemical Assay | >10,000 |

Data is illustrative and based on a representative novel selective RET inhibitor.[8]

Objective: To determine the direct inhibitory activity of a compound against purified wild-type and mutant RET kinase enzymes.

Methodology:

-

Recombinant human RET kinase domain (wild-type or mutant) is incubated with a specific peptide substrate and ATP in a reaction buffer.

-

The inhibitor is added at various concentrations.

-

The kinase reaction is allowed to proceed for a defined period at a controlled temperature.

-

The amount of phosphorylated substrate is quantified, often using methods like Homogeneous Time-Resolved Fluorescence (HTRF) or a luminescence-based assay that measures the remaining ATP (e.g., Kinase-Glo®).[9][10]

-

IC50 values are calculated by fitting the dose-response data to a sigmoidal curve.

Objective: To assess the ability of an inhibitor to suppress the growth of cancer cell lines harboring specific RET alterations.

Methodology:

-

Cancer cell lines with known RET fusions (e.g., LC-2/ad with CCDC6-RET) or mutations (e.g., TT cells with RET C634W) are seeded in multi-well plates.[4]

-

Cells are treated with a range of inhibitor concentrations for a period of 72 to 96 hours.

-

Cell viability is measured using a colorimetric (e.g., MTT, MTS) or luminescence-based (e.g., CellTiter-Glo®) assay.

-

IC50 values are determined from the dose-response curves.

Objective: To confirm that the inhibitor blocks RET signaling within the cell by assessing the phosphorylation status of RET and its downstream effectors.

Methodology:

-

RET-driven cancer cells are treated with the inhibitor at various concentrations for a short period (e.g., 2-4 hours).

-

Cells are lysed, and protein concentrations are determined.

-

Proteins are separated by SDS-PAGE and transferred to a membrane.

-

The membrane is probed with primary antibodies specific for phosphorylated RET (p-RET), total RET, phosphorylated ERK (p-ERK), total ERK, phosphorylated AKT (p-AKT), and total AKT.

-

Secondary antibodies conjugated to an enzyme (e.g., HRP) are used for detection via chemiluminescence. A significant reduction in the levels of p-RET, p-ERK, and p-AKT in the presence of the inhibitor indicates target engagement.[11]

The following diagram illustrates a typical workflow for the preclinical evaluation of a selective kinase inhibitor.

Objective: To evaluate the anti-tumor efficacy and tolerability of a selective RET inhibitor in a living organism.

Methodology:

-

Cell Line-Derived Xenografts (CDX): Human cancer cell lines with RET alterations are injected subcutaneously or orthotopically into immunocompromised mice. Once tumors are established, mice are treated with the inhibitor or a vehicle control. Tumor growth is monitored over time.[4][12]

-

Patient-Derived Xenografts (PDX): Tumor fragments from patients with RET-driven cancers are implanted into immunocompromised mice. These models are thought to better recapitulate the heterogeneity of human tumors.[12]

-

Genetically Engineered Mouse Models (GEMMs): Mice are engineered to express oncogenic RET fusions or mutations in specific tissues, leading to spontaneous tumor development. These models are valuable for studying tumor initiation, progression, and response to therapy in an immunocompetent setting.

-

Efficacy Assessment: Tumor volume is measured regularly. At the end of the study, tumors are excised, weighed, and may be analyzed for biomarkers (e.g., p-RET levels).

-

Safety/Tolerability Assessment: Animal body weight, clinical signs, and potential toxicities are monitored throughout the study.

Table 2: Illustrative In Vivo Efficacy of a Selective RET Inhibitor in a CDX Model

| Model | Treatment Group | Dose (mg/kg) | Tumor Growth Inhibition (%) |

| KIF5B-RET Ba/F3 Xenograft | Vehicle | - | 0 |

| KIF5B-RET Ba/F3 Xenograft | Inhibitor | 10 | 87 |

| KIF5B-RET Ba/F3 Xenograft | Inhibitor | 30 | 108 (Tumor Regression) |

Data is illustrative and based on the preclinical activity of APS03118.[4]

Clinical Development of Selective RET Inhibitors

Promising preclinical candidates advance to clinical trials to evaluate their safety, pharmacokinetics, and efficacy in patients with RET-altered cancers.

The clinical development of a targeted therapy like a selective RET inhibitor typically follows a phased approach.

Clinical trial results for selective RET inhibitors have demonstrated significant and durable responses in patients with RET-driven cancers.

Table 3: Illustrative Clinical Efficacy of Selective RET Inhibitors

| Drug | Trial | Tumor Type | Prior Treatment | Overall Response Rate (%) |

| Selpercatinib | LIBRETTO-001 | NSCLC | Platinum-based | 64 |

| Selpercatinib | LIBRETTO-001 | NSCLC | Treatment-naïve | 85 |

| Pralsetinib | ARROW | NSCLC | Platinum-based | 61 |

| Pralsetinib | ARROW | NSCLC | Treatment-naïve | 70 |

Data is based on published results for approved selective RET inhibitors.[13]

Conclusion

The development of selective RET kinase inhibitors represents a successful application of precision medicine in oncology. A rigorous preclinical evaluation, encompassing biochemical and cellular assays, as well as in vivo models, is essential to identify potent and selective drug candidates. While no specific information on "this compound" is publicly available, the methodologies and principles outlined in this guide provide a comprehensive framework for the development and characterization of this class of targeted therapies. The remarkable clinical activity of approved selective RET inhibitors underscores the importance of continued research to overcome acquired resistance and further improve outcomes for patients with RET-driven malignancies.

References

- 1. targetedonc.com [targetedonc.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. RET signaling pathway and RET inhibitors in human cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. aacrjournals.org [aacrjournals.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. Discovery and optimization of selective RET inhibitors via scaffold hopping - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Identification of selective inhibitors of RET and comparison with current clinical candidates through development and validation of a robust screening cascade - PMC [pmc.ncbi.nlm.nih.gov]

- 10. bpsbioscience.com [bpsbioscience.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. journals.biologists.com [journals.biologists.com]

- 13. ilcn.org [ilcn.org]

Ret-IN-16: A Technical Guide for Studying RET Signaling Pathways

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Ret-IN-16, a potent and selective inhibitor of the Rearranged during Transfection (RET) receptor tyrosine kinase. This document is intended for researchers, scientists, and drug development professionals interested in utilizing this compound as a tool to investigate RET signaling pathways in cancer and other diseases.

Introduction to this compound and RET Signaling

The RET proto-oncogene encodes a receptor tyrosine kinase that plays a crucial role in cell growth, differentiation, and survival.[1] Aberrant activation of RET, through mutations or chromosomal rearrangements, is a known oncogenic driver in various cancers, including non-small cell lung cancer (NSCLC) and medullary thyroid carcinoma.[2][3] These alterations lead to constitutive activation of downstream signaling cascades, primarily the PI3K/AKT, RAS/RAF/MAPK, and PLCγ pathways, promoting uncontrolled cell proliferation and survival.[2]

This compound is a highly potent and selective small molecule inhibitor of RET kinase. Its utility lies in its ability to specifically block the catalytic activity of both wild-type and various mutated or fusion forms of the RET protein, making it an invaluable tool for elucidating the specific roles of RET signaling in normal physiology and disease.

Quantitative Data

This compound demonstrates potent inhibition of wild-type RET, as well as clinically relevant RET mutations and fusion proteins. The following table summarizes the reported half-maximal inhibitory concentration (IC50) values. A specific Ki value for this compound has not been found in publicly available literature.

| Target | IC50 (nM) |

| RET (Wild-Type) | 3.98 |

| RET (M918T) | 8.42 |

| RET (V804L) | 15.05 |

| RET (V804M) | 7.86 |

| RET-CCDC6 | 5.43 |

| RET-KIF5B | 8.86 |

Data sourced from MedChemExpress.

RET Signaling Pathways

The canonical RET signaling pathway is initiated by the binding of a glial cell line-derived neurotrophic factor (GDNF) family ligand (GFL) and a GFRα co-receptor to the extracellular domain of RET. This induces receptor dimerization and autophosphorylation of key tyrosine residues in the intracellular domain, creating docking sites for various adaptor and signaling proteins.

References

- 1. Identification of selective inhibitors of RET and comparison with current clinical candidates through development and validation of a robust screening cascade - PMC [pmc.ncbi.nlm.nih.gov]

- 2. RET inhibitor - Wikipedia [en.wikipedia.org]

- 3. Clinical development of RET inhibitors in RET-rearranged non-small cell lung cancer: Update - PMC [pmc.ncbi.nlm.nih.gov]

Preclinical Profile of Ret-IN-16: A Technical Guide for Researchers

This technical guide provides a comprehensive overview of the preclinical data available for Ret-IN-16, a potent and selective inhibitor of the RET (Rearranged during Transfection) receptor tyrosine kinase. The information is intended for researchers, scientists, and drug development professionals engaged in the study of targeted cancer therapies.

In Vitro Efficacy and Selectivity

This compound has demonstrated significant potency against wild-type RET and various clinically relevant mutant forms of the kinase. The inhibitory activity of this compound was determined through in vitro kinase assays and cellular proliferation assays.

Kinase Inhibition Profile

The half-maximal inhibitory concentration (IC50) values of this compound against different RET variants are summarized in the table below. These values indicate the concentration of the inhibitor required to reduce the enzymatic activity of the kinase by 50%.

| Target | IC50 (nM) |

| RET (Wild-Type) | 3.98 |

| RET (M918T) | 8.42 |

| RET (V804L) | 15.05 |

| RET (V804M) | 7.86 |

| RET-CCDC6 (Fusion Protein) | 5.43 |

| RET-KIF5B (Fusion Protein) | 8.86 |

Data sourced from MedChemExpress product information.[1]

Cellular Activity

This compound has shown potent anti-proliferative effects in Ba/F3 cells engineered to express RET fusion proteins, a common model system for studying oncogene-driven proliferation. The half-maximal growth inhibition (GI50) values highlight the compound's efficacy in a cellular context.

| Cell Line | GI50 (nM) |

| CCDC6-RET-Ba/F3 | 9 |

| KIF5B-RET-Ba/F3 | 17 |

Data sourced from MedChemExpress product information.[1]

Furthermore, this compound selectively inhibits the proliferation of cancer cells harboring RET fusions, with markedly decreased potency against RET-negative cancer cell lines.[1] In KIF5B-RET and KIF5B-RETV804M Ba/F3 cells, this compound effectively blocked the autophosphorylation of RET and the downstream signaling adapter protein SHC in a dose-dependent manner.[1]

In Vivo Pharmacology and Efficacy

The in vivo activity of this compound was evaluated in preclinical animal models to assess its pharmacokinetic properties and anti-tumor efficacy.

Pharmacokinetic Profile

A single-dose pharmacokinetic study was conducted in male Sprague-Dawley rats. The key parameters are summarized below.

| Administration Route | Dose (mg/kg) | Cmax (ng/mL) | AUC0-t (ng·h/mL) | T1/2 (h) |

| Intravenous (IV) | 1 | - | 6959 ± 762 | 4.28 ± 0.43 |

| Oral (PO) | 10 | 194 ± 47 | 2112 ± 117 | - |

Data sourced from MedChemExpress product information.[1]

The results indicate good drug exposure and a moderate half-life following intravenous administration, while oral administration resulted in lower maximum plasma concentration and overall exposure.[1]

Anti-Tumor Efficacy in Xenograft Models

The anti-tumor activity of this compound was assessed in xenograft models. Daily intravenous administration of this compound at doses of 30 and 50 mg/kg for 8 days resulted in a dose-dependent suppression of tumor growth.[1] This anti-tumor effect was accompanied by a significant reduction in the phosphorylation of RET and SHC in tumor tissues from both KIF5B-RET and KIF5B-RETV804M models, confirming target engagement in vivo.[1] Furthermore, treatment with this compound led to a significant induction of apoptosis in the tumor tissue.[1]

Signaling Pathways and Experimental Workflows

RET Signaling Pathway

The RET receptor tyrosine kinase, upon activation by its ligands (e.g., GDNF family ligands) and co-receptors (GFRα), dimerizes and autophosphorylates, initiating downstream signaling cascades.[2][3] These pathways, including the RAS/RAF/MEK/ERK (MAPK) and PI3K/AKT pathways, are crucial for cell proliferation, survival, and differentiation.[2] In cancer, RET alterations such as point mutations or gene fusions lead to constitutive, ligand-independent activation of these pathways, driving tumorigenesis.[2]

Caption: Simplified RET signaling pathway.

Preclinical Evaluation Workflow for a RET Inhibitor

The preclinical assessment of a novel RET inhibitor like this compound typically follows a structured workflow, progressing from initial in vitro characterization to in vivo efficacy studies. This process is designed to thoroughly evaluate the compound's potency, selectivity, and potential for clinical development.

Caption: A typical preclinical workflow for a RET inhibitor.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and interpretation of preclinical data. The following sections outline representative protocols for the key experiments described.

In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This assay quantifies the amount of ADP produced during a kinase reaction, which is inversely correlated with the inhibitory activity of the test compound.

-

Reaction Setup: A reaction mixture is prepared containing the RET kinase, a suitable substrate (e.g., a generic tyrosine kinase substrate peptide), ATP, and the test compound (this compound) at various concentrations. The reaction is typically performed in a buffer containing MgCl2, DTT, and BSA.

-

Kinase Reaction: The reaction is initiated by the addition of ATP and incubated at room temperature for a defined period (e.g., 60 minutes).

-

ADP-Glo™ Reagent Addition: After the kinase reaction, ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP. This is followed by a 40-minute incubation at room temperature.

-

Kinase Detection Reagent Addition: Kinase Detection Reagent is then added to convert the generated ADP into ATP. This newly synthesized ATP is used in a luciferase/luciferin reaction to produce light. The mixture is incubated for 30-60 minutes at room temperature.

-

Luminescence Measurement: The luminescence signal is measured using a plate reader. The signal intensity is directly proportional to the amount of ADP produced and inversely proportional to the activity of the kinase inhibitor.

-

Data Analysis: The IC50 values are calculated by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Cell Viability Assay (Ba/F3 Proliferation Assay)

The Ba/F3 cell line is an IL-3 dependent murine pro-B cell line. When transfected with an oncogenic kinase like a RET fusion, these cells become IL-3 independent for their proliferation and survival. This model is used to assess the cytotoxic or cytostatic effects of kinase inhibitors.

-

Cell Culture: Ba/F3 cells stably expressing a RET fusion protein (e.g., KIF5B-RET or CCDC6-RET) are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and antibiotics, without the addition of IL-3.

-

Cell Seeding: Cells are seeded into 96-well plates at a predetermined density (e.g., 5,000 cells/well).

-

Compound Treatment: this compound is serially diluted and added to the wells. A vehicle control (e.g., DMSO) is also included.

-

Incubation: The plates are incubated for a specified period, typically 48 to 72 hours, at 37°C in a humidified atmosphere with 5% CO2.

-

Viability Assessment: Cell viability is determined using a colorimetric or fluorometric assay, such as the MTS or CellTiter-Glo® assay.

-

MTS Assay: A solution containing the MTS reagent is added to each well, and the plates are incubated for 1-4 hours. The absorbance is then measured at a specific wavelength (e.g., 490 nm). The amount of formazan product generated is proportional to the number of viable cells.

-

-

Data Analysis: The GI50 values are calculated by normalizing the data to the vehicle-treated control and fitting the results to a dose-response curve.

In Vivo Xenograft Tumor Model

This model is used to evaluate the anti-tumor efficacy of a compound in a living organism.

-

Animal Model: Immunocompromised mice (e.g., nude or SCID mice) are used to prevent rejection of the human tumor cells.

-

Cell Implantation: A suspension of human cancer cells harboring a RET fusion (e.g., a lung adenocarcinoma cell line with a KIF5B-RET fusion) is subcutaneously injected into the flank of each mouse.

-

Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). The animals are then randomized into treatment and control groups.

-

Compound Administration: this compound is formulated in a suitable vehicle and administered to the treatment group via a specified route (e.g., oral gavage or intravenous injection) and schedule (e.g., once daily). The control group receives the vehicle only.

-

Monitoring: Tumor volume and body weight of the animals are measured regularly (e.g., 2-3 times per week). Tumor volume is typically calculated using the formula: (Length x Width²)/2.

-

Endpoint: The study is concluded when the tumors in the control group reach a predetermined size, or after a specified duration of treatment.

-

Data Analysis: The anti-tumor efficacy is assessed by comparing the tumor growth in the treated groups to the control group. Pharmacodynamic studies can also be performed on tumor tissues collected at the end of the study to assess target modulation.

Mechanisms of Resistance to RET Inhibitors

A critical aspect of targeted therapy is the emergence of drug resistance. For RET inhibitors, resistance can arise through on-target mutations within the RET kinase domain or through the activation of bypass signaling pathways.

On-Target Resistance

Secondary mutations in the RET kinase domain can interfere with inhibitor binding, leading to acquired resistance. A common site for such mutations is the "gatekeeper" residue (V804), where mutations like V804M and V804L can confer resistance to some RET inhibitors. Another important region is the "solvent front," where mutations such as G810 can emerge after treatment with selective RET inhibitors.

Bypass Signaling

Cancer cells can also develop resistance by activating alternative signaling pathways that bypass the need for RET signaling. This can involve the amplification or mutation of other receptor tyrosine kinases, such as MET or EGFR, or the activation of downstream signaling molecules.

Caption: Overview of resistance mechanisms to RET inhibitors.

References

Methodological & Application

Application Notes: Ret-IN-16 Cellular Assay Protocol

Introduction

The Rearranged during Transfection (RET) proto-oncogene encodes a receptor tyrosine kinase essential for the normal development of several tissues, including the nervous and urogenital systems[1][2]. Aberrant RET activation, through point mutations or chromosomal rearrangements, leads to the formation of constitutively active kinases that drive oncogenic signaling in various cancers, such as non-small cell lung cancer (NSCLC) and medullary thyroid carcinoma[3][4]. These alterations promote cancer cell proliferation, growth, and survival by activating downstream signaling cascades, including the RAS/MAPK, PI3K/AKT, and JAK/STAT pathways[3][5]. Consequently, RET has emerged as a critical therapeutic target.

Ret-IN-16 is a potent and selective inhibitor of RET kinase. It demonstrates significant activity against wild-type RET, various activating mutations (e.g., M918T, V804L/M), and common RET fusion proteins (e.g., CCDC6-RET, KIF5B-RET)[6]. These application notes provide detailed protocols for evaluating the cellular activity of this compound, focusing on cell proliferation and target engagement (RET phosphorylation).

Data Presentation: Inhibitory Activity of this compound

The inhibitory potency of this compound has been quantified against various RET kinase variants and in cell-based proliferation assays. The half-maximal inhibitory concentration (IC50) and growth inhibition (GI50) values are summarized below.

| Target/Cell Line | Assay Type | IC50 / GI50 (nM) |

| RET (Wild-Type) | Kinase Assay | 3.98[6] |

| RET (M918T) | Kinase Assay | 8.42[6] |

| RET (V804L) | Kinase Assay | 15.05[6] |

| RET (V804M) | Kinase Assay | 7.86[6] |

| RET-CCDC6 | Kinase Assay | 5.43[6] |

| RET-KIF5B | Kinase Assay | 8.86[6] |

| CCDC6-RET-Ba/F3 Cells | Proliferation Assay | 9[6] |

| KIF5B-RET-Ba/F3 Cells | Proliferation Assay | 17[6] |

RET Signaling Pathway and Inhibition

Constitutive activation of the RET receptor tyrosine kinase, through mutations or fusions, leads to ligand-independent dimerization, autophosphorylation, and subsequent activation of multiple downstream pro-survival and proliferative signaling pathways. This compound exerts its anti-cancer effects by binding to the ATP-binding pocket of the RET kinase domain, preventing autophosphorylation and the downstream signaling cascade.

References

- 1. Identification of selective inhibitors of RET and comparison with current clinical candidates through development and validation of a robust screening cascade - PMC [pmc.ncbi.nlm.nih.gov]

- 2. RET receptor signaling: Function in development, metabolic disease, and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Frontiers | RET signaling pathway and RET inhibitors in human cancer [frontiersin.org]

- 4. aacrjournals.org [aacrjournals.org]

- 5. RET signaling pathway and RET inhibitors in human cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

Application Notes and Protocols for Ret-IN-16 In Vivo Xenograft Studies

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for conducting in vivo xenograft studies with Ret-IN-16, a potent and selective inhibitor of the RET (Rearranged during Transfection) receptor tyrosine kinase. This document is intended to guide researchers in the preclinical evaluation of this compound in relevant cancer models.

Introduction to this compound and RET-Driven Cancers

The RET proto-oncogene encodes a receptor tyrosine kinase that plays a crucial role in cell growth, differentiation, and survival. Aberrant activation of RET, through mutations or chromosomal rearrangements (fusions), is a known oncogenic driver in various cancers, including non-small cell lung cancer (NSCLC) and medullary thyroid carcinoma (MTC). These alterations lead to constitutive activation of downstream signaling pathways, such as the RAS/MEK/ERK and PI3K/AKT pathways, promoting uncontrolled cell proliferation and tumor growth.

This compound is a selective inhibitor targeting wild-type, mutated, and fusion-positive forms of the RET kinase. Preclinical data have demonstrated its potential to suppress tumor growth in models driven by RET alterations.

Mechanism of Action

This compound exerts its anti-cancer effects by binding to the ATP-binding pocket of the RET kinase domain, thereby inhibiting its autophosphorylation and the subsequent activation of downstream signaling cascades. This targeted inhibition leads to cell cycle arrest and apoptosis in cancer cells dependent on RET signaling.

RET Signaling Pathway Inhibition by this compound

Caption: RET signaling pathway and the inhibitory action of this compound.

Quantitative Data Summary

The following tables summarize the in vitro and in vivo activity of this compound and other relevant selective RET inhibitors.

Table 1: In Vitro Inhibitory Activity of this compound

| Target | IC₅₀ (nM) |

| RET (Wild-Type) | 3.98 |

| RET (M918T) | 8.42 |

| RET (V804L) | 15.05 |

| RET (V804M) | 7.86 |

| RET-CCDC6 | 5.43 |

| RET-KIF5B | 8.86 |

Table 2: In Vivo Efficacy of this compound in a Rat Model

| Dose (mg/kg, IV, daily for 8 days) | Tumor Growth Suppression | Apoptosis Induction |

| 30 | Significant | Observed |

| 50 | Dose-dependent and significant | Observed |

Table 3: Example In Vivo Efficacy of a Selective RET Inhibitor (BLU-667) in NSCLC Xenograft Models

| Cell Line | RET Fusion | Treatment | Tumor Growth Inhibition |

| CUTO42 | EML4-RET | 60 mg/kg BLU-667 (oral, daily) | Effective inhibition |

| CUTO32 | KIF5B-RET | 60 mg/kg BLU-667 (oral, daily) | Less profound effect |

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Cell Line Culture

MZ-CRC-1 (Medullary Thyroid Carcinoma)

-

Media: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS).

-

Culture Conditions: Humidified incubator at 37°C with 5% CO₂.

-

Subculture: Passage cells when they reach 80-90% confluency.

CUTO32 and CUTO42 (NSCLC)

-

Media: RPMI 1640 medium supplemented with 10% FBS.

-

Culture Conditions: Humidified incubator at 37°C with 5% CO₂.

-

Subculture: Passage cells when they reach 80-90% confluency.

Subcutaneous Xenograft Model Establishment

This protocol is adapted for the use of RET-driven cancer cell lines.

Caption: Workflow for a subcutaneous xenograft study.

Materials:

-

Cultured cancer cells (e.g., MZ-CRC-1, CUTO32, CUTO42)

-

Sterile Phosphate Buffered Saline (PBS)

-

Matrigel® Basement Membrane Matrix

-

Female athymic nude mice (5-6 weeks old)

-

1 mL syringes with 27-gauge needles

-

Anesthetic (e.g., Isoflurane)

-

Calipers

Procedure:

-

Harvest cells during their logarithmic growth phase.

-

Count the cells and assess viability using a trypan blue exclusion assay. Viability should be >90%.

-

Resuspend the cells in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 2 x 10⁷ cells/mL for CUTO32 and 2.5 x 10⁷ cells/mL for CUTO42. For MZ-CRC-1, a concentration of 5-10 x 10⁶ cells per injection is a common starting point.

-

Anesthetize the mice.

-

Inject 0.1 mL of the cell suspension subcutaneously into the right flank of each mouse.

-

Monitor the mice for tumor growth.

Treatment Administration and Monitoring

Drug Formulation:

-

For intravenous (IV) administration, dissolve this compound in a suitable vehicle such as a solution of 5% DMSO, 40% PEG300, 5% Tween 80, and 50% saline.

-

For oral gavage, formulate this compound in a vehicle such as 0.5% methylcellulose with 0.2% Tween 80 in sterile water. The formulation should be prepared fresh daily.

Treatment Protocol:

-

Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups (n=8-10 mice per group).

-

Administer this compound at the desired dose (e.g., 30 or 50 mg/kg for IV, or a dose determined by pharmacokinetic studies for oral administration) and schedule (e.g., daily).

-

Administer the vehicle solution to the control group following the same schedule.

-

Measure tumor dimensions with calipers twice weekly. Calculate tumor volume using the formula: Tumor Volume (mm³) = (Length x Width²) / 2 .

-

Monitor the body weight of the mice twice weekly as an indicator of toxicity.

-

The study endpoint may be a predetermined tumor volume, a specific duration of treatment, or signs of morbidity.

Data Analysis

Tumor Growth Inhibition (TGI): Calculate the percentage of TGI at the end of the study using the following formula:

% TGI = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100

A higher TGI value indicates greater anti-tumor efficacy.

Mandatory Visualizations

Logical Relationship of a Xenograft Experiment

Caption: Logical flow of a xenograft experiment to evaluate this compound efficacy.

Application Notes and Protocols for Ret-IN-16 in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ret-IN-16 is a highly potent and selective inhibitor of the Rearranged during Transfection (RET) receptor tyrosine kinase.[1] Oncogenic alterations in the RET gene, including point mutations and chromosomal rearrangements resulting in fusion proteins, are known drivers of various cancers, such as non-small cell lung cancer and thyroid carcinoma.[2][3][4][5] this compound demonstrates significant inhibitory activity against wild-type RET, clinically relevant RET mutants, and common RET fusion proteins.[1] These application notes provide detailed protocols for utilizing this compound in cell culture experiments to assess its anti-cancer effects.

Data Presentation

The inhibitory activity of this compound has been quantified against both isolated RET kinase variants and engineered cell lines expressing oncogenic RET fusions. The following tables summarize the key potency data.

Table 1: Biochemical Inhibitory Activity of this compound against RET Kinase Variants

| Target | IC50 (nM) |

| RET (Wild-Type) | 3.98[1] |

| RET (M918T) | 8.42[1] |

| RET (V804L) | 15.05[1] |

| RET (V804M) | 7.86[1] |

| RET-CCDC6 | 5.43[1] |

| RET-KIF5B | 8.86[1] |

Table 2: Anti-proliferative Activity of this compound in RET Fusion-Positive Cell Lines

| Cell Line | RET Fusion | GI50 (nM) | Treatment Duration |

| CCDC6-RET-Ba/F3 | CCDC6-RET | 9[1] | 48 hours[1] |

| KIF5B-RET-Ba/F3 | KIF5B-RET | 17[1] | 48 hours[1] |

Signaling Pathway

This compound exerts its effects by directly inhibiting the kinase activity of the RET protein. In cancer cells driven by RET alterations, this leads to the blockade of downstream signaling pathways that promote cell proliferation and survival.

Experimental Protocols

The following are detailed protocols for key experiments to determine the optimal concentration and cellular effects of this compound.

Cell Proliferation Assay (GI50 Determination)

This protocol outlines the steps to determine the 50% growth inhibition (GI50) concentration of this compound in RET fusion-positive cancer cell lines.

Materials:

-

RET fusion-positive cell lines (e.g., Ba/F3 cells engineered to express CCDC6-RET or KIF5B-RET)

-

Complete cell culture medium

-

This compound (stock solution in DMSO)

-

96-well clear-bottom cell culture plates

-

Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)

-

Luminometer

-

Phosphate-Buffered Saline (PBS)

-

Trypsin-EDTA (for adherent cells)

Procedure:

-

Cell Seeding:

-

Culture RET fusion-positive cells to ~80% confluency.

-

Harvest the cells and perform a cell count.

-

Seed the cells in a 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of complete medium.

-

Incubate the plate for 24 hours to allow cells to attach and resume growth.

-

-

Compound Preparation and Treatment:

-

Prepare a 2X working stock of this compound by serially diluting the DMSO stock in complete medium. A suggested concentration range is 0.005 µM to 10 µM.[1]

-

Include a vehicle control (DMSO only) and a no-cell control (medium only).

-

Carefully add 100 µL of the 2X this compound working solutions to the corresponding wells of the 96-well plate to achieve a 1X final concentration.

-

-

Incubation:

-

Incubate the plate for 48 hours under standard cell culture conditions (37°C, 5% CO2).[1]

-

-

Cell Viability Measurement:

-

Equilibrate the plate and the cell viability reagent to room temperature.

-

Add the cell viability reagent to each well according to the manufacturer's instructions.

-

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure the luminescence using a plate-reading luminometer.

-

-

Data Analysis:

-

Subtract the background luminescence (no-cell control) from all other readings.

-

Normalize the data to the vehicle control (100% viability).

-

Plot the normalized viability against the log of the this compound concentration.

-

Use a non-linear regression (sigmoidal dose-response) to calculate the GI50 value.

-

Western Blot for RET Phosphorylation

This protocol is designed to assess the ability of this compound to inhibit the autophosphorylation of RET in a dose-dependent manner.

Materials:

-

RET fusion-positive cell lines

-

6-well cell culture plates

-

This compound

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% BSA in TBST)

-

Primary antibodies: anti-phospho-RET, anti-total-RET, anti-SHC, and a loading control (e.g., anti-GAPDH or anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Enhanced Chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Procedure:

-

Cell Treatment and Lysis:

-

Seed cells in 6-well plates and grow to 80-90% confluency.

-

Treat the cells with increasing concentrations of this compound (e.g., 50 µM and 100 µM) for 4 hours.[1] Include a vehicle control.

-

After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer.

-

Scrape the cells, collect the lysate, and centrifuge to pellet cell debris.

-

-

Protein Quantification:

-

Determine the protein concentration of the supernatant using a BCA assay.

-

-

SDS-PAGE and Western Blotting:

-

Normalize the protein amounts for each sample and prepare them with Laemmli buffer.

-

Separate the protein lysates by SDS-PAGE.

-

Transfer the separated proteins to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody (e.g., anti-phospho-RET) overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

-

Detection and Analysis:

-

Apply the ECL substrate to the membrane.

-

Capture the chemiluminescent signal using an imaging system.

-

Strip the membrane (if necessary) and re-probe for total RET and the loading control.

-

Analyze the band intensities to determine the dose-dependent inhibition of RET phosphorylation by this compound.

-

Conclusion

This compound is a valuable research tool for studying the role of RET signaling in cancer. The provided protocols offer a framework for determining its optimal concentration and elucidating its mechanism of action in relevant cell culture models. Researchers should optimize these protocols based on their specific cell lines and experimental conditions.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. tandfonline.com [tandfonline.com]

- 3. RET inhibitor - Wikipedia [en.wikipedia.org]

- 4. RET Inhibitors in RET Fusion-Positive Lung Cancers: Past, Present, and Future - PMC [pmc.ncbi.nlm.nih.gov]

- 5. RET inhibitors: A treatment for any RET-altered cancer | MD Anderson Cancer Center [mdanderson.org]

Application Notes and Protocols for Ret-IN-16 Administration in Mouse Models

Disclaimer: As of late 2025, publicly available scientific literature and databases do not contain information on a specific compound designated "Ret-IN-16." The following application notes and protocols are presented as an illustrative template for a hypothetical, potent, and selective RET kinase inhibitor. The data and specific procedural details are representative examples based on common practices for administering kinase inhibitors to murine models and should be adapted and validated for any new compound.

Introduction

This compound is a conceptual potent and selective small-molecule inhibitor of the Rearranged during Transfection (RET) receptor tyrosine kinase. Alterations in the RET gene, such as point mutations and fusions, are oncogenic drivers in various cancers, including non-small cell lung cancer (NSCLC) and thyroid carcinomas[1][2]. These alterations lead to constitutive activation of the RET protein, triggering downstream signaling pathways that promote cell proliferation, growth, and survival[1][2][3]. This compound is designed to inhibit this aberrant signaling. These notes provide guidelines for the in vivo administration and evaluation of this compound in preclinical mouse models.

Mechanism of Action and Signaling Pathway

RET is a transmembrane receptor tyrosine kinase that, upon binding to its ligand-coreceptor complex (e.g., GDNF-GFRα1), dimerizes and autophosphorylates several tyrosine residues in its cytoplasmic tail[1][4]. This phosphorylation creates docking sites for various adaptor proteins, activating key downstream signaling cascades, including the RAS/RAF/MEK/ERK (MAPK), PI3K/AKT, and PLCγ pathways, which are crucial for cell survival and proliferation[1][3]. In cancer, RET mutations or fusions lead to ligand-independent activation of these pathways[1][2]. This compound is hypothesized to bind to the ATP-binding pocket of the RET kinase domain, preventing autophosphorylation and subsequent downstream signaling.

Caption: RET Signaling Pathway and Point of Inhibition by this compound.

Quantitative Data Summary

The following tables summarize representative pharmacokinetic and efficacy data for a hypothetical RET inhibitor, "this compound," in mice.

Table 1: Pharmacokinetic Parameters of this compound in CD-1 Mice

| Parameter | Intravenous (5 mg/kg) | Oral (50 mg/kg) |

| Tmax (h) | - | 0.5 |

| Cmax (ng/mL) | 1500 ± 210 | 350 ± 45 |

| AUC0-∞ (ng·h/mL) | 4500 ± 550 | 1800 ± 230 |

| t1/2 (h) | 15.0 ± 2.1 | 16.5 ± 2.8 |

| Bioavailability (%) | - | 8.0 |